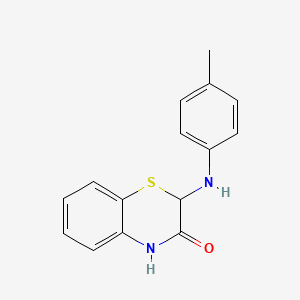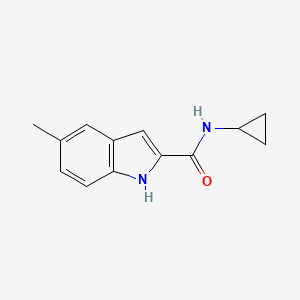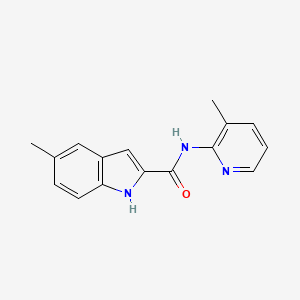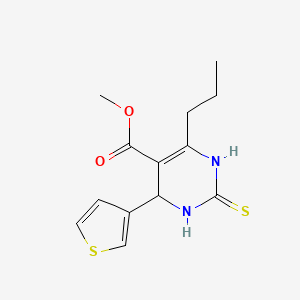![molecular formula C24H21N3O3S B7496146 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide, also known as MS209, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide drugs and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and is involved in tumor growth and metastasis. It has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. In addition, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory cytokines.
Biochemical and physiological effects:
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX and aldose reductase, as mentioned earlier. In addition, it has been shown to inhibit the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied in vitro and in vivo, and its mechanism of action has been partially elucidated. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide. One direction is to further elucidate its mechanism of action, particularly with regards to its inhibition of CA IX and aldose reductase. Another direction is to study its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the development of more soluble analogs of 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide could improve its efficacy and bioavailability in vivo. Finally, the use of 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide in combination with other drugs or therapies could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide involves the reaction of 4-methylbenzenesulfonamide with 2-methyl-4-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-aminobenzamide to produce 3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide. The overall synthesis method is shown in Figure 1.
Applications De Recherche Scientifique
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. In addition, it has been shown to reduce blood glucose levels in diabetic mice and exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-16-10-12-19(13-11-16)27-31(29,30)20-7-5-6-18(15-20)24(28)26-23-14-17(2)25-22-9-4-3-8-21(22)23/h3-15,27H,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKSLFOVRJRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)

![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)

![Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7496105.png)
![1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)


![8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)
![4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B7496155.png)